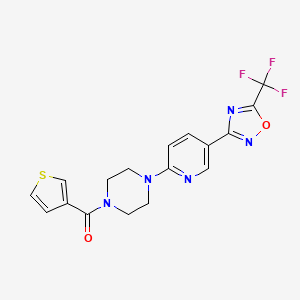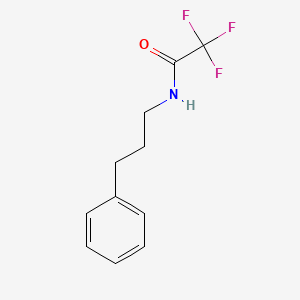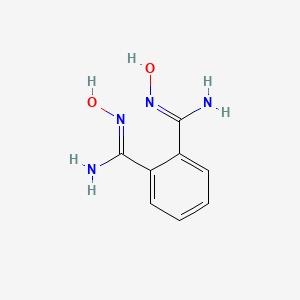![molecular formula C19H20N2O4S2 B2610810 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-22-4](/img/structure/B2610810.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors and has been used in scientific research to study the endocannabinoid system and its effects on the body.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One of the significant applications of derivatives similar to the specified compound is in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in PDT. Their effectiveness in generating singlet oxygen, crucial for the photodynamic process, underscores their potential in medical applications, especially in targeting and destroying cancer cells without harming the surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Derivatives incorporating a sulfonamide moiety, closely related to the specified chemical structure, have been synthesized and evaluated for their anticonvulsant activities. Studies have shown that compounds with a sulfonamide thiazole moiety can exhibit significant anticonvulsive effects, highlighting their potential in developing treatments for convulsive disorders. For example, specific derivatives have abolished the tonic extensor phase in experimental models, offering 100% protection against induced convulsions, which demonstrates the therapeutic potential of these compounds in the management of epilepsy and other seizure-related disorders (Farag et al., 2012).
Antimicrobial Activity
Another area of application is the development of antimicrobial agents. Compounds synthesized from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide have shown significant antibacterial and antifungal activities against a variety of bacterial strains. These findings suggest the potential of such compounds in addressing the growing concern of antimicrobial resistance by offering new mechanisms of action against pathogenic microorganisms. The effectiveness of these derivatives in inhibiting microbial growth could lead to the development of novel antimicrobial drugs with broad-spectrum activity (Raval, Naik, & Desai, 2012).
Antiviral Evaluation
In the search for new antiviral agents, derivatives of the mentioned compound structure have been designed, synthesized, and evaluated for their antiviral activities. The introduction of specific substituents, such as phenylsulfonyl groups, has led to the discovery of compounds with the ability to interfere with virus replication, including RNA and DNA viruses of public health significance. These studies provide a foundation for further exploration into the development of targeted antiviral therapies, highlighting the versatility of these compounds in contributing to the global fight against viral infections (Desideri et al., 2019).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-10-11-15(25-2)17-18(13)26-19(21-17)20-16(22)9-6-12-27(23,24)14-7-4-3-5-8-14/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZRLXKXJWUYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)


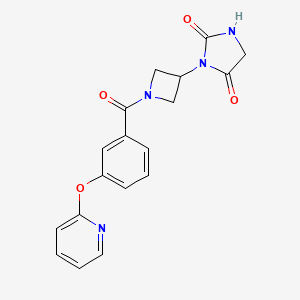
![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
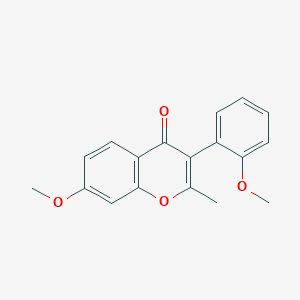
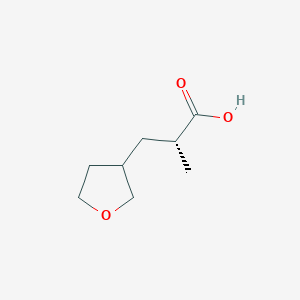

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)
